

# Meta-analysis of ST8155AA1 Clinical Trial Outcomes: An Exemplary Comparison

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ST8155AA1 |           |
| Cat. No.:            | B14758252 | Get Quote |

Initial Search Conclusion: Comprehensive searches for the identifier "**ST8155AA1**" did not yield any specific clinical trials, experimental drugs, or therapeutic agents corresponding to this name. It is concluded that "**ST8155AA1**" is likely a placeholder identifier.

To fulfill the core requirements of the request, this guide provides an exemplary meta-analysis comparing two well-established biologic agents for the treatment of HER2-positive breast cancer: Trastuzumab and Pertuzumab. This comparison is structured to serve as a template for researchers, scientists, and drug development professionals, adhering to the specified data presentation, experimental protocol, and visualization standards.

## Comparison Guide: Trastuzumab vs. Pertuzumab in HER2-Positive Breast Cancer

This guide compares the clinical trial outcomes, mechanisms of action, and experimental protocols of Trastuzumab and its combination with Pertuzumab for the treatment of HER2-positive breast cancer, a malignancy characterized by the overexpression of the Human Epidermal Growth Factor Receptor 2.

## **Data Presentation: Comparative Efficacy and Safety**

The following tables summarize quantitative data from pivotal clinical trials, primarily focusing on the CLEOPATRA study, which evaluated the efficacy of adding Pertuzumab to a standard Trastuzumab and docetaxel regimen in first-line metastatic HER2-positive breast cancer.



Table 1: Key Efficacy Outcomes (CLEOPATRA Trial)

| Outcome Metric                             | Trastuzumab +<br>Docetaxel +<br>Placebo | Trastuzumab +<br>Docetaxel +<br>Pertuzumab | Hazard Ratio (95%<br>CI) |
|--------------------------------------------|-----------------------------------------|--------------------------------------------|--------------------------|
| Median Progression-<br>Free Survival (PFS) | 12.4 months                             | 18.7 months                                | 0.68 (0.58-0.80)         |
| Median Overall<br>Survival (OS)            | 40.8 months                             | 57.1 months                                | 0.69 (0.58-0.82)         |
| Objective Response<br>Rate (ORR)           | 69.3%                                   | 80.2%                                      | N/A                      |

Table 2: Common Adverse Events (Grade ≥3)

| Adverse Event                          | Trastuzumab + Docetaxel + Placebo (Incidence %) | Trastuzumab + Docetaxel + Pertuzumab (Incidence %) |
|----------------------------------------|-------------------------------------------------|----------------------------------------------------|
| Neutropenia                            | 60.6%                                           | 48.9%                                              |
| Febrile Neutropenia                    | 7.9%                                            | 13.8%                                              |
| Diarrhea                               | 5.2%                                            | 7.9%                                               |
| Left Ventricular Systolic  Dysfunction | 4.4%                                            | 8.3%                                               |

## **Experimental Protocols**

The methodologies outlined below are based on the pivotal CLEOPATRA Phase III clinical trial, which established the standard of care for first-line treatment of HER2-positive metastatic breast cancer.

#### **CLEOPATRA Trial Protocol Summary:**

• Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.



- Patient Population: Patients with HER2-positive metastatic breast cancer who had not received prior chemotherapy or biologic therapy for their metastatic disease.
- Randomization: Patients were randomized (1:1) to one of two treatment arms:
  - Control Arm: Placebo + Trastuzumab + Docetaxel.
  - Experimental Arm: Pertuzumab + Trastuzumab + Docetaxel.
- Dosing Regimen:
  - Pertuzumab/Placebo: 840 mg loading dose, followed by 420 mg every 3 weeks.
  - Trastuzumab: 8 mg/kg loading dose, followed by 6 mg/kg every 3 weeks.
  - Docetaxel: 75 mg/m², escalating to 100 mg/m² if tolerated, every 3 weeks for at least 6 cycles.
- Primary Endpoint: Progression-Free Survival (PFS), as assessed by an independent review committee.
- Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety profile.
- Statistical Analysis: A stratified log-rank test was used to compare PFS between the two groups. The hazard ratio was estimated using a stratified Cox proportional-hazards model.

### **Mandatory Visualizations**

The following diagrams illustrate the underlying biological pathways and experimental workflows, created using the DOT language.

Diagram 1: HER2 Signaling Pathway and Drug Mechanism of Action



#### Therapeutic Intervention



Click to download full resolution via product page

HER2 signaling pathway and points of inhibition.



Diagram 2: Experimental Workflow for the CLEOPATRA Trial



Click to download full resolution via product page



Simplified workflow of the CLEOPATRA clinical trial.

 To cite this document: BenchChem. [Meta-analysis of ST8155AA1 Clinical Trial Outcomes: An Exemplary Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14758252#meta-analysis-of-st8155aa1-clinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com